Imidazo(4,5,1-jk)(1,4)benzodiazepin-2-amine, 4,5,6,7-tetrahydro-N,N,5-trimethyl-6-(3-methyl-2-butenyl)-
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Overview
Description
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2-amine, 4,5,6,7-tetrahydro-N,N,5-trimethyl-6-(3-methyl-2-butenyl)- is a complex organic compound known for its unique structure and significant pharmacological potential. This compound belongs to the class of imidazo-benzodiazepines, which are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2-amine, 4,5,6,7-tetrahydro-N,N,5-trimethyl-6-(3-methyl-2-butenyl)- involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazo ring followed by the benzodiazepine ring. Common reagents used in the synthesis include various amines, aldehydes, and ketones under specific reaction conditions such as refluxing in organic solvents . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalytic processes and advanced purification techniques .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions can yield a variety of substituted derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown significant activity against various biological targets, including enzymes and receptors.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the reverse transcriptase enzyme of HIV-1, thereby preventing viral replication . The pathways involved include binding to the active site of the enzyme and blocking its activity, which leads to the inhibition of viral DNA synthesis .
Comparison with Similar Compounds
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2-amine, 4,5,6,7-tetrahydro-N,N,5-trimethyl-6-(3-methyl-2-butenyl)- is unique due to its specific structural features and biological activities. Similar compounds include:
Tetrahydroimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one: Known for its antiviral properties.
Imidazo(4,5-b)pyridine derivatives: These compounds have shown significant medicinal potential, including as GABA receptor modulators.
Imidazo(4,5-c)pyridine derivatives: Known for their anti-inflammatory and anticancer activities.
The uniqueness of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2-amine lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development .
Properties
CAS No. |
136722-81-1 |
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Molecular Formula |
C18H26N4 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N,N,11-trimethyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-2-amine |
InChI |
InChI=1S/C18H26N4/c1-13(2)9-10-21-12-15-7-6-8-16-17(15)22(11-14(21)3)18(19-16)20(4)5/h6-9,14H,10-12H2,1-5H3 |
InChI Key |
XPRRAZOZAHQIHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C3=C(CN1CC=C(C)C)C=CC=C3N=C2N(C)C |
Origin of Product |
United States |
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